Diethylamine picrate
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Overview
Description
Diethylamine picrate is an organic compound formed by the reaction of diethylamine and picric acid. Diethylamine is a secondary amine with the chemical formula (CH₃CH₂)₂NH, while picric acid, also known as 2,4,6-trinitrophenol, is a nitroaromatic compound. This compound is known for its explosive properties and has been studied for various applications in chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylamine picrate can be synthesized through a straightforward acid-base reaction. The reaction involves mixing diethylamine with picric acid in an appropriate solvent, such as ethanol or water. The reaction typically proceeds at room temperature, forming this compound as a precipitate. The reaction can be represented as follows:
C6H2(NO2)3OH+(CH3CH2)2NH→C6H2(NO2)3O−NH(CH3CH2)2+H2O
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Diethylamine picrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro groups in picrate can be reduced to amines under suitable reducing conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield diaminophenol derivatives, while substitution reactions can produce various substituted phenol compounds.
Scientific Research Applications
Diethylamine picrate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard for studying explosive materials.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications.
Medicine: Research is conducted to explore its potential use in drug development and as a diagnostic tool.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethylamine picrate involves its interaction with molecular targets through various pathways. The nitro groups in picrate can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological molecules, affecting cellular processes. The exact molecular targets and pathways depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
Ethylamine picrate: Similar to diethylamine picrate but with one ethyl group instead of two.
Dimethylamine picrate: Contains two methyl groups instead of ethyl groups.
Triethylamine picrate: Contains three ethyl groups.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties such as higher stability and reactivity compared to its analogs. Its secondary amine structure allows for unique interactions in chemical reactions and applications.
Properties
CAS No. |
16639-69-3 |
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Molecular Formula |
C10H14N4O7 |
Molecular Weight |
302.24 g/mol |
IUPAC Name |
N-ethylethanamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C4H11N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-3-5-4-2/h1-2,10H;5H,3-4H2,1-2H3 |
InChI Key |
MVQYSJMNHBCRKA-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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